REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[C:5]([CH2:11]Br)[C:4]=1[CH3:13].[C-:14]#[N:15].[K+].C1OCCOCCOCCOCCOCCOC1.[C:35](#[N:37])C>>[C:14]([CH2:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[C:5]([CH2:11][C:35]#[N:37])[C:4]=1[CH3:13])#[N:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C(=C(C=C1C)C)CBr)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The two-phase system is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with vigorous stirring
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to approximately one-third volume
|
Type
|
ADDITION
|
Details
|
Distilled water is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=C(C(=C(C=C1C)C)CC#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |